N,N-diallyl-3,4-dichlorobenzamide
Description
N,N-Diallyl-3,4-dichlorobenzamide is a benzamide derivative characterized by two allyl groups (-CH₂CH=CH₂) attached to the nitrogen atom and chlorine atoms at the 3- and 4-positions of the benzene ring. The allyl substituents may confer unique steric and electronic properties, influencing solubility, reactivity, and biological activity .
Properties
Molecular Formula |
C13H13Cl2NO |
|---|---|
Molecular Weight |
270.15 g/mol |
IUPAC Name |
3,4-dichloro-N,N-bis(prop-2-enyl)benzamide |
InChI |
InChI=1S/C13H13Cl2NO/c1-3-7-16(8-4-2)13(17)10-5-6-11(14)12(15)9-10/h3-6,9H,1-2,7-8H2 |
InChI Key |
FLGZYXVZDQHQHI-UHFFFAOYSA-N |
SMILES |
C=CCN(CC=C)C(=O)C1=CC(=C(C=C1)Cl)Cl |
Canonical SMILES |
C=CCN(CC=C)C(=O)C1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
The substituents on the nitrogen and benzene ring critically influence physicochemical properties. Key analogs include:
Key Observations:
- Steric Effects : Cyclohexyl and sec-butyl substituents introduce significant steric hindrance, which may slow metabolic degradation or hinder binding to biological targets .
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